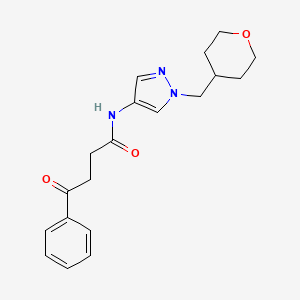

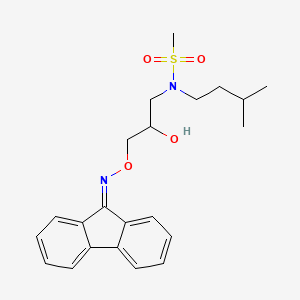

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolinone derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry. The compound belongs to this class and features a complex structure that includes a quinazolinone core, a benzyl group, and a difluorophenylurea moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multicomponent reactions, starting from anthranilic acid derivatives, benzylamines, and isatoic anhydride, among others. A common strategy includes cyclization reactions followed by substitutions at different positions of the quinazolinone nucleus. For example, Patel et al. (2011) described the preparation of chloroquinazolinone derivatives from benzoxazinones through reactions with urea and substituted phenylacetamide, highlighting the versatility of quinazolinone synthesis methods (Patel & Shaikh, 2011).

Molecular Structure Analysis

The molecular and crystal structures of quinazolinone derivatives reveal insights into their conformation and the effects of substituents on their overall shape. For instance, the study of the crystal structure of related quinazolinones by Toze et al. (2018) using X-ray diffraction showcased how different substituents impact the molecular geometry and intermolecular interactions within the crystals (Toze et al., 2018).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

Research has shown that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from the condensation of quinazolines with aromatic primary amines have been screened for these properties. These compounds, including variations of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea, demonstrate potential in combating microbial infections by targeting specific bacterial and fungal strains (Singh & Pandey, 2006).

Synthesis and Biological Evaluation of Urea Derivatives

The synthesis of new urea derivatives, including bis-urea compounds with primaquine and hydroxyl or halogen substituted benzene moieties, has been explored for biological activity. These compounds have shown varying degrees of antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7 cell lines. This highlights their potential in cancer therapy, particularly for breast cancer, due to their selectivity and activity profile (Perković et al., 2016).

Antitumor Activity of Quinazolinone Analogues

A series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These novel compounds demonstrated significant growth inhibitory effects on various cancer cell lines, showcasing their potential as effective antitumor agents. This research indicates that modifications to the quinazolinone structure can lead to compounds with potent antitumor activities, offering promising avenues for cancer treatment (Al-Suwaidan et al., 2016).

Synthesis Techniques and Chemical Properties

Studies have also focused on developing synthesis methodologies for quinazoline derivatives, including those involving (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea. These methods aim to improve yield, reduce reaction times, and enhance the overall efficiency of synthesizing these compounds. Techniques such as microwave-promoted synthesis and Curtius rearrangement have been employed to achieve these goals, contributing to the broader accessibility of quinazoline derivatives for further scientific research (Sarma & Prajapati, 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2,6-difluoroaniline followed by the addition of urea to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2,6-difluoroaniline", "urea" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2,6-difluoroaniline in the presence of a base such as potassium carbonate or sodium hydride to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea." ] } | |

Numéro CAS |

899984-36-2 |

Nom du produit |

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea |

Formule moléculaire |

C22H16F2N4O2 |

Poids moléculaire |

406.393 |

Nom IUPAC |

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea |

InChI |

InChI=1S/C22H16F2N4O2/c23-16-10-6-11-17(24)19(16)26-21(29)27-20-15-9-4-5-12-18(15)25-22(30)28(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H2,26,27,29) |

Clé InChI |

RZTUTUDDYMFUHY-NHFJDJAPSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)